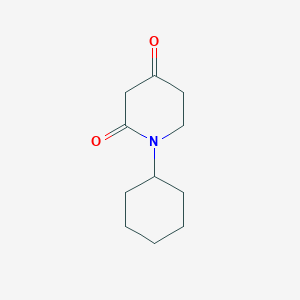

1-Cyclohexylpiperidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYUUXVXLWJHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Cyclohexylpiperidine 2,4 Dione

Functional Group Transformations on the Piperidine-2,4-dione Core

The piperidine-2,4-dione scaffold is amenable to a variety of functional group transformations, which are crucial for the synthesis of its analogs. These reactions target the nitrogen atom, the carbonyl groups, and the active methylene (B1212753) positions within the ring.

Alkylation Reactions of Piperidine-2,4-dione Derivatives

Alkylation reactions are a fundamental tool for introducing alkyl groups onto the piperidine-2,4-dione framework. These reactions can occur at the nitrogen atom or at the carbon atoms adjacent to the carbonyl groups, depending on the reaction conditions and the substrate.

N-alkylation of the piperidine (B6355638) ring is a common strategy to introduce substituents on the nitrogen atom. researchgate.net This can be achieved by reacting the parent piperidine derivative with an alkyl halide in the presence of a base. researchgate.net For instance, the reaction of a piperidine with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net The choice of base, such as potassium carbonate or sodium hydride, and the reaction temperature can influence the efficiency of the alkylation. researchgate.net

C-alkylation at the C-3 and C-5 positions of the piperidine-2,4-dione ring is also possible due to the acidity of the methylene protons situated between the two carbonyl groups. Strong bases can be used to generate an enolate, which can then react with an alkyl halide. For example, alkylation of 6-phenylpiperidine-2,4-dione (B51067) with methyl iodide in the presence of potassium carbonate has been shown to yield the 3,3,6-trisubstituted product. core.ac.uk The regioselectivity of alkylation, whether at the nitrogen or carbon, can often be controlled by the careful selection of reagents and reaction conditions.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| Piperidine | Methyl Iodide | K2CO3 | Acetonitrile | N-Methylpiperidine |

| Piperidine | Ethyl Bromide | NaH | DMF | N-Ethylpiperidine |

| 6-Phenylpiperidine-2,4-dione | Methyl Iodide | K2CO3 | Acetone | 3,3-Dimethyl-6-phenylpiperidine-2,4-dione |

Reductive Amination Strategies for Substituted Piperidine-2,4-diones

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to piperidine-2,4-dione derivatives to introduce new amine functionalities. youtube.comorganic-chemistry.org This two-step process typically involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

In the context of piperidine-2,4-diones, the ketone at the C-4 position can be targeted for reductive amination. The reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can lead to the formation of 4-amino-piperidine-2-one derivatives. organic-chemistry.orgmdpi.com The choice of reducing agent is critical, as it needs to be mild enough to selectively reduce the iminium ion in the presence of the carbonyl groups. organic-chemistry.org

The scope of this reaction is broad, allowing for the introduction of a wide variety of substituents depending on the amine used. mdpi.com For example, double reductive aminations of glutaric dialdehyde (B1249045) with anilines have been used to synthesize piperidines, highlighting the utility of this method in ring formation as well. mdpi.com

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Piperidine-2,4-dione | Ammonia | NaBH3CN | 4-Aminopiperidin-2-one |

| Piperidine-2,4-dione | Primary Amine | NaBH(OAc)3 | 4-(Alkylamino)piperidin-2-one |

| Piperidine-2,4-dione | Secondary Amine | NaBH(OAc)3 | 4-(Dialkylamino)piperidin-2-one |

N-Acylation Reactions in the Synthesis of Piperidine-2,4-dione Analogues

N-acylation is a key reaction for modifying the nitrogen atom of the piperidine-2,4-dione ring, leading to the formation of N-acylpiperidine-2,4-dione analogues. nih.gov This transformation involves the reaction of the secondary amine in the piperidine ring with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct.

This reaction is generally high-yielding and allows for the introduction of a wide range of acyl groups, thereby modulating the electronic and steric properties of the molecule. For example, the synthesis of densely substituted trans-configured 4-acylated piperidine-2,4-diones has been achieved through a reaction involving ketenes generated in situ from acyl bromides. nih.gov The N-acyl group can also serve as a protecting group or as a handle for further functionalization.

| Piperidine Derivative | Acylating Agent | Base | Product |

| Piperidine-2,4-dione | Acetyl Chloride | Triethylamine | N-Acetylpiperidine-2,4-dione |

| Piperidine-2,4-dione | Benzoyl Chloride | Pyridine (B92270) | N-Benzoylpiperidine-2,4-dione |

| Piperidine-2,4-dione | Acetic Anhydride | - | N-Acetylpiperidine-2,4-dione |

Lactam Reduction Methodologies Applied to Piperidine-2,4-diones

The reduction of the lactam carbonyl groups in piperidine-2,4-diones is a critical transformation for accessing the corresponding piperidines. Various reducing agents and methodologies have been developed for this purpose, offering different levels of selectivity and functional group tolerance. nih.govrsc.orgorganic-chemistry.org

Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the complete reduction of both lactam carbonyls to the corresponding amines, yielding substituted piperidines. core.ac.uk However, milder and more selective methods have also been developed. For instance, nickel-catalyzed reductions using silanes as the reducing agent have been shown to be effective for the reduction of lactams, including those with multiple functional groups. nih.gov Another approach involves the activation of the amide with triflic anhydride followed by reduction with sodium borohydride. rsc.orgorganic-chemistry.org These methods can sometimes allow for the selective reduction of one carbonyl group over the other, leading to the formation of hydroxypiperidinones or aminopiperidinones. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Processes of Piperidine-2,4-diones

The control of regioselectivity and stereoselectivity is paramount in the derivatization of piperidine-2,4-diones to synthesize specific isomers with desired biological activities. core.ac.uk The presence of multiple reactive sites and potential stereocenters in the piperidine-2,4-dione scaffold presents both a challenge and an opportunity for synthetic chemists.

Dieckmann cyclization is a key method for constructing the piperidine-2,4-dione ring, and its regioselectivity can be controlled to produce variously substituted products. core.ac.ukresearchgate.net For example, a flexible route to piperidine-2,4-diones substituted at the 6-, 5,6-, and 2,6-positions has been described, which does not require an N-protective group. researchgate.net Furthermore, enantioselective synthesis of 6-substituted piperidine-2,4-diones can be achieved using a related regioselective Dieckmann cyclization with a chiral auxiliary. core.ac.ukresearchgate.net

In functional group transformations, the regioselectivity of reactions such as alkylation is influenced by factors like the choice of base and reaction temperature. Stereoselectivity in reactions like reductions can be achieved by using chiral catalysts or reagents. For instance, the stereoselective reduction of a β-phenylpiperidine-2,4-dione to a cis-4-hydroxy-2-piperidinone has been reported. researchgate.net The hydrogenation of enantiomeric enamines has also been employed for the stereoselective synthesis of piperidine derivatives. researchgate.net Rhodium-catalyzed C-H functionalization has been shown to be highly site-selective, controlled by the catalyst and the amine protecting group, allowing for functionalization at the C2 or C4 positions of the piperidine ring. nih.gov

Construction of Complex Ring Systems Utilizing 1-Cyclohexylpiperidine-2,4-dione as a Building Block

This compound serves as a versatile building block for the synthesis of more complex ring systems. Its inherent functionality allows for its incorporation into larger scaffolds through various cyclization and annulation strategies.

The piperidine-2,4-dione moiety can be a precursor to fused heterocyclic systems. For example, the dione (B5365651) can undergo reactions that lead to the formation of new rings fused to the piperidine core. Intramolecular cyclization reactions of appropriately substituted piperidine-2,4-dione derivatives can lead to the formation of bicyclic or polycyclic structures. nih.gov

Furthermore, the reactive sites on the piperidine-2,4-dione ring can be utilized in cycloaddition reactions. For instance, the enamine or enolate forms of the dione can participate in [4+2] or [3+3] cycloadditions to construct six-membered rings. mdpi.com Radical-mediated cyclizations also offer a pathway to complex piperidine-containing molecules. mdpi.com The ability to functionalize the piperidine-2,4-dione at various positions provides the handles needed to tether other ring systems or to initiate ring-forming cascades, making it a valuable synthon in the construction of diverse and complex molecular architectures.

Annulation Reactions for Fused Heterocycles

Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing fused heterocyclic systems. While specific examples of annulation reactions starting directly from this compound are not extensively detailed in readily available literature, the general reactivity of related piperidine-2,4-diones provides a strong indication of its potential.

One common approach involves the condensation of the active methylene group of the piperidine-2,4-dione with a suitable dielectrophile. This can lead to the formation of a new carbocyclic or heterocyclic ring fused to the piperidine core. For instance, reactions with α,β-unsaturated ketones or esters could potentially lead to fused cyclohexenone or pyranone rings, respectively, through a Michael addition followed by an intramolecular aldol (B89426) condensation or cyclization.

Another plausible strategy is the use of multicomponent reactions. For example, a reaction involving this compound, an aldehyde, and an active methylene compound could, under appropriate conditions, lead to the one-pot synthesis of a complex fused system.

While direct evidence is limited, the following table outlines plausible annulation reactions based on the known reactivity of similar dione systems.

| Reaction Type | Reagents | Potential Fused Product |

| Robinson Annulation | Methyl vinyl ketone | Fused cyclohexenone ring |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, Ammonia/Ammonium (B1175870) Acetate (B1210297) | Fused dihydropyridine ring |

| Multicomponent Reaction | Aldehyde, Malononitrile | Fused dihydropyran ring |

Approaches to Pyrrolopyridinones and Related Structures

The synthesis of pyrrolopyridinones, a class of fused heterocycles containing both a pyrrolidine (B122466) and a piperidine ring system, can be approached through the derivatization of the this compound core. Research into the synthesis of lactam analogues of fentanyl has provided a foundational methodology that can be adapted for this purpose. rsc.org

A key step in this process is the reductive amination of the 4-keto group of the piperidine-2,4-dione. This transformation introduces a nitrogen-containing substituent at the 4-position, which can then be utilized to construct the fused pyrrolidine ring.

A general synthetic pathway involves the following steps:

Reductive Amination: The 4-carbonyl group of this compound is reacted with an appropriate amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield a 4-amino-1-cyclohexylpiperidin-2-one. rsc.org

N-Alkylation/Acylation: The newly introduced amino group can be further functionalized. For the synthesis of a pyrrolidinone ring, this could involve alkylation with a halo-ester followed by intramolecular cyclization.

Cyclization: The cyclization step would lead to the formation of the desired pyrrolopyridinone structure.

A series of pyrrolopyridinones has been designed utilizing this compound as a starting material. molaid.com The synthetic approach likely involves the reaction of this compound with a reagent such as 1-(2,4-dichlorophenylamino)propan-2-one in the presence of an acid catalyst like p-toluenesulfonic acid. molaid.com

The following table summarizes the key reactions in the synthesis of pyrrolopyridinone precursors from piperidine-2,4-diones.

| Reaction Step | Reagents | Intermediate/Product |

| Reductive Amination | Aniline, NaBH3CN | 4-Anilino-1-cyclohexylpiperidin-2-one |

| N-Acylation | Propionyl chloride, Triethylamine | 4-(N-Phenylpropanamido)-1-cyclohexylpiperidin-2-one |

This strategic functionalization underscores the utility of this compound as a versatile building block for accessing complex and potentially biologically active fused heterocyclic compounds.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research for Piperidine 2,4 Dione Scaffolds

1-Cyclohexylpiperidine-2,4-dione as a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The piperidine-2,4-dione scaffold is a key structural motif found in various natural products and is utilized in their synthesis. rsc.orgresearchgate.net The synthesis of these scaffolds can be achieved through various methods, including Dieckmann cyclizations, which allow for the creation of substituted piperidine-2,4-diones. core.ac.ukdtic.mil These can then be converted into congeners of alkaloids and other pharmacologically active compounds. core.ac.uk For instance, the reduction of a substituted piperidine-2,4-dione can yield a 4-hydroxypiperidin-2-one derivative. core.ac.uk

Intermediate for the Construction of Pharmaceutically Relevant Compounds

Piperidine-2,4-dione derivatives are considered a modern and convenient platform for building functionalized piperidine (B6355638) systems with significant medicinal potential. rsc.orgresearchgate.net This potential is realized in the creation of highly active pharmaceutical compounds. researchgate.net The piperidine ring system itself is a widespread motif in numerous bioactive alkaloids and is a crucial building block in drug design. nih.govresearchgate.net The synthesis of these heterocyclic compounds is a key area of modern organic chemistry due to their prevalence in pharmaceuticals. nih.gov

Table 1: Examples of Synthetic Methods for Piperidine Scaffolds

| Method | Description | Reference |

| Dieckmann Condensation | An intramolecular chemical reaction of a diester with a base to give a β-keto ester. It is a common method for the ring closure in the synthesis of 2,4-diketopiperidines. | dtic.mil |

| Reductive Amination | A form of amination that converts a carbonyl group to an amine via an intermediate imine. | nih.gov |

| Aza-Prins Cyclization | A cyclization reaction of an N-tosyl homoallylamine with a carbonyl compound to produce substituted piperidines. | organic-chemistry.org |

| Radical Cyclization | Intramolecular cyclization of amino-aldehydes using a cobalt(II) catalyst to produce various piperidines. | nih.gov |

Utility in Developing Chemical Libraries Based on the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione framework is a useful scaffold for generating chemical libraries for drug discovery. molport.com By applying various substituents to the core structure, a diverse range of analogues can be synthesized. These libraries can then be screened for biological activity against various targets. For example, a search for analogues of piperidine-2,4-dione can yield a number of commercially available building blocks with different substitutions, such as methyl, ethyl, and bromo groups. molport.com

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

General Principles for Rational Design and Optimization of Molecular Structures

Rational drug design aims to develop new medications based on the knowledge of a biological target. The introduction of specific structural features, such as chiral centers in a piperidine ring, can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net The piperidine ring itself is a versatile group with both hydrophilic and lipophilic characteristics, and modifications can alter these properties effectively. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, as they investigate how changes in the molecular structure of a compound affect its biological activity. nih.gov For example, in a series of piperidine-based derivatives studied as influenza virus inhibitors, SAR analysis suggested that the ether linkage between a quinoline (B57606) and the piperidine ring was critical for the inhibitory activity. nih.gov

Table 2: Key Considerations in Rational Drug Design of Piperidine Scaffolds

| Principle | Description | Reference |

| Modulating Physicochemical Properties | Altering substituents on the piperidine ring to change properties like solubility and lipophilicity. | researchgate.net |

| Enhancing Biological Activity & Selectivity | Introducing chiral centers or specific functional groups to improve interaction with the biological target and reduce off-target effects. | researchgate.net |

| Improving Pharmacokinetic Properties | Modifying the structure to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. | researchgate.net |

| Reducing hERG Toxicity | Structural modifications to minimize the risk of cardiac toxicity. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexylpiperidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidine-2,4-dione derivatives typically involves cyclization reactions or modifications of pre-existing piperidine scaffolds. For example, the Biginelli reaction has been adapted for synthesizing structurally related diones under controlled temperature (60–80°C) and acidic catalysis (e.g., HCl or acetic acid) . Optimization may include solvent selection (e.g., ethanol for improved solubility) and stoichiometric adjustments to minimize byproducts. Characterization via NMR and FT-IR is critical to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for purity assessment. Structural validation requires H and C NMR to confirm cyclohexyl and ketone group positioning. Mass spectrometry (HR-MS) provides molecular weight verification, with deviations >2 ppm indicating impurities .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) using spectrophotometric methods can screen for activity. In vitro cytotoxicity testing (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) is recommended for early-stage pharmacological profiling. Dose-response curves (0.1–100 µM) help establish IC values .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to target proteins?

- Methodological Answer : Substituent effects on bioactivity can be studied via molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like PPAR-γ or 5-HT. For example, adding electron-withdrawing groups (e.g., -CF) to the cyclohexyl moiety may improve hydrophobic interactions, as seen in analogous trifluoroethyl-piperidine derivatives . 3D-QSAR models further guide rational design by correlating steric/electronic parameters with activity .

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. water) require standardized protocols: use saturated solutions with agitation (24 hrs, 25°C) and quantify via UV-Vis. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS over 48 hrs. Cross-validate findings using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cell lines identifies differentially expressed pathways (e.g., apoptosis or inflammation). For PPAR-γ activation, use luciferase reporter assays in transfected HEK293 cells. Pharmacokinetic studies in rodent models (plasma T, bioavailability) combined with tissue distribution analysis provide in vivo relevance .

Q. What are the best practices for analyzing conflicting in vitro vs. in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from metabolic conversion (e.g., cytochrome P450-mediated). Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Parallel in vitro (3D spheroid models) and in vivo (xenograft mice) studies improve translational accuracy. Statistical meta-analysis of dose-response relationships across models reduces bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.